molecular formula C10H9F3O4S B12593816 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate CAS No. 647862-22-4

2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate

Cat. No.: B12593816
CAS No.: 647862-22-4
M. Wt: 282.24 g/mol
InChI Key: CSGISBGPCZNHKT-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate is an organic compound with significant applications in various fields of chemistry. It is known for its unique chemical properties, particularly its ability to act as a strong electrophile in various reactions. This compound is often used in organic synthesis due to its stability and reactivity.

Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4S/c1-7-2-4-8(5-3-7)9(14)6-17-18(15,16)10(11,12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGISBGPCZNHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40801210
Record name 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40801210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647862-22-4
Record name 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40801210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate typically involves the reaction of 4-methylacetophenone with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate follows a similar synthetic route but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process is also scaled up, often involving automated chromatography systems .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, when reacted with an amine, the product is an amide derivative of the original compound .

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate involves its role as an electrophile. The trifluoromethanesulfonate group is highly electron-withdrawing, making the carbonyl carbon highly susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate is unique due to the presence of both the oxoethyl and trifluoromethanesulfonate groups. This combination provides a balance of stability and reactivity, making it a versatile reagent in organic synthesis .

Biological Activity

2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate, a sulfonate ester, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its trifluoromethanesulfonate group, which is known for its reactivity and ability to act as an electrophilic species in various chemical reactions.

  • IUPAC Name: 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate
  • Molecular Formula: C10H10F3O3S
  • Molecular Weight: 296.25 g/mol
  • CAS Number: Not specified in the current literature.

The biological activity of 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate is primarily attributed to its ability to interact with various biological targets. The trifluoromethanesulfonate moiety can facilitate nucleophilic attack by biological molecules, leading to modifications in enzyme activity or receptor binding. This compound may influence pathways related to cell signaling, apoptosis, and inflammation.

Biological Activity Overview

Research indicates that 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Potential : The compound has shown promise in preliminary assays as a potential anticancer agent. Its mechanism may involve the inhibition of specific cancer cell proliferation pathways.
  • Enzyme Inhibition : Studies have indicated that it can inhibit certain enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation of cancer cells
Enzyme InhibitionModulates activity of specific enzymes

Case Study: Antimicrobial Properties

A study conducted on the antimicrobial efficacy of 2-(4-Methylphenyl)-2-oxoethyl trifluoromethanesulfonate demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be within the range of 10-50 µg/mL, indicating potential for therapeutic applications in treating bacterial infections.

Case Study: Anticancer Activity

In vitro assays performed on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values varied across different cell lines, with some showing sensitivity at concentrations as low as 20 µM. Further mechanistic studies are required to elucidate the specific pathways involved.

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